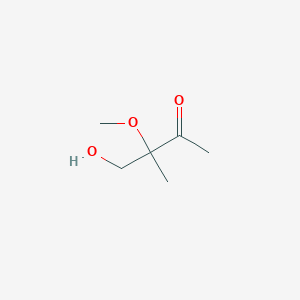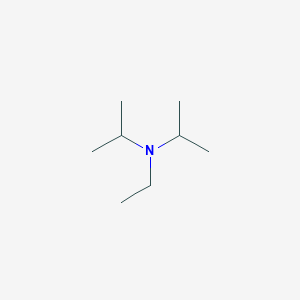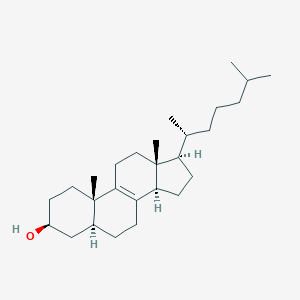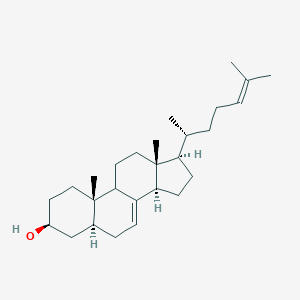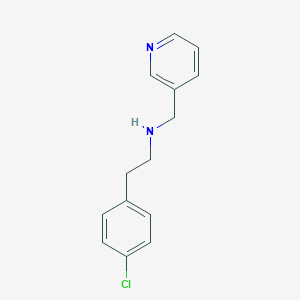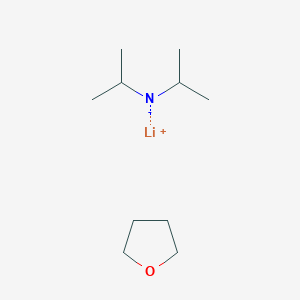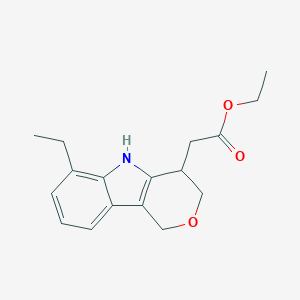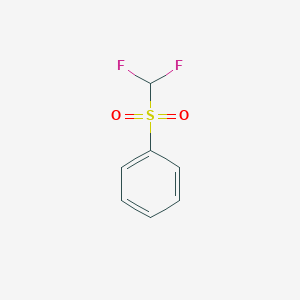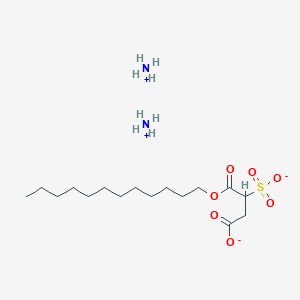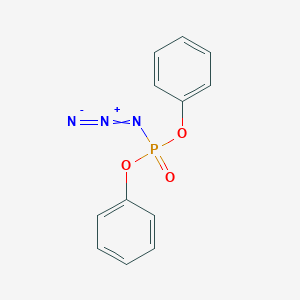![molecular formula C10H18ClN B045367 1-Azoniatricyclo[3.3.3.01,5]undecane;chloride CAS No. 116747-82-1](/img/structure/B45367.png)
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride, also known as quaternary ammonium compound (QAC), is a type of disinfectant commonly used in healthcare facilities, food processing plants, and other industries to prevent the spread of harmful microorganisms. QACs are widely used due to their broad-spectrum antimicrobial activity, low toxicity, and ease of use. 3.3.01,5]undecane;chloride.
Mecanismo De Acción
The mechanism of action of 1-Azoniatricyclo[3.3.3.01,5]undecane;chloride involves disruption of the cell membrane of microorganisms. QACs are cationic surfactants that have a positive charge, which allows them to bind to the negatively charged cell membrane of microorganisms. This binding disrupts the membrane structure, leading to leakage of intracellular contents and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
The use of 1-Azoniatricyclo[3.3.3.01,5]undecane;chloride has been associated with various biochemical and physiological effects. In some cases, prolonged exposure to QACs has been shown to cause skin irritation and respiratory problems. QACs have also been found to have toxic effects on aquatic organisms, leading to concerns about their environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride has several advantages for use in lab experiments. It is easy to use, has a broad-spectrum antimicrobial activity, and is relatively inexpensive. However, QACs have limitations, such as reduced effectiveness in the presence of organic matter and the potential for microbial resistance to develop over time.
Direcciones Futuras
Future research on 1-Azoniatricyclo[3.3.3.01,5]undecane;chloride could focus on developing more effective formulations that are less toxic to humans and the environment. Studies could also explore the potential for QACs to be used in combination with other disinfectants to enhance their effectiveness. Additionally, research could investigate the use of QACs in the development of new antimicrobial materials, such as coatings and textiles.
Métodos De Síntesis
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride can be synthesized by reacting tertiary amines with alkyl halides or benzyl halides. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as methanol or ethanol. The resulting product is a white crystalline solid that is highly soluble in water.
Aplicaciones Científicas De Investigación
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride has been extensively studied for its antimicrobial activity against a wide range of microorganisms, including bacteria, viruses, and fungi. Its effectiveness in killing or inhibiting the growth of microorganisms has been demonstrated in various settings, such as hospitals, food processing plants, and swimming pools. QACs have also been used as preservatives in personal care products, such as shampoos, soaps, and lotions.
Propiedades
Número CAS |
116747-82-1 |
|---|---|
Nombre del producto |
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride |
Fórmula molecular |
C10H18ClN |
Peso molecular |
187.71 g/mol |
Nombre IUPAC |
1-azoniatricyclo[3.3.3.01,5]undecane;chloride |
InChI |
InChI=1S/C10H18N.ClH/c1-4-10-5-2-8-11(10,7-1)9-3-6-10;/h1-9H2;1H/q+1;/p-1 |
Clave InChI |
IFUKSXPDXVXBTN-UHFFFAOYSA-M |
SMILES |
C1CC23CCC[N+]2(C1)CCC3.[Cl-] |
SMILES canónico |
C1CC23CCC[N+]2(C1)CCC3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



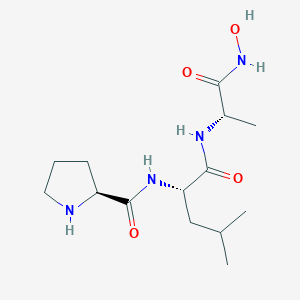
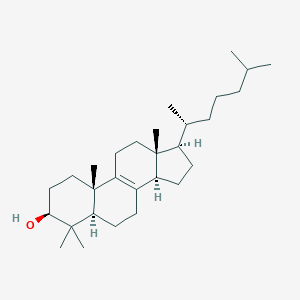
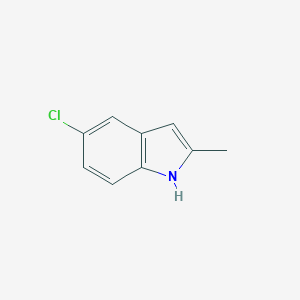
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
